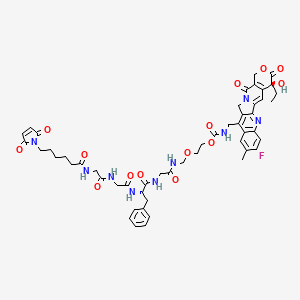

MC-GGFG-AM-(10Me-11F-Camptothecin)

Description

BenchChem offers high-quality MC-GGFG-AM-(10Me-11F-Camptothecin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-GGFG-AM-(10Me-11F-Camptothecin) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C51H56FN9O14 |

|---|---|

Molecular Weight |

1038.0 g/mol |

IUPAC Name |

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |

InChI |

InChI=1S/C51H56FN9O14/c1-3-51(72)35-20-39-46-33(26-61(39)48(69)34(35)27-75-49(51)70)32(31-18-29(2)36(52)21-37(31)59-46)22-56-50(71)74-17-16-73-28-57-42(64)24-55-47(68)38(19-30-10-6-4-7-11-30)58-43(65)25-54-41(63)23-53-40(62)12-8-5-9-15-60-44(66)13-14-45(60)67/h4,6-7,10-11,13-14,18,20-21,38,72H,3,5,8-9,12,15-17,19,22-28H2,1-2H3,(H,53,62)(H,54,63)(H,55,68)(H,56,71)(H,57,64)(H,58,65)/t38-,51-/m0/s1 |

InChI Key |

LMQIUJUWNKZJEB-HGWGJBHZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin): A Key Component of a Novel Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-GGFG-AM-(10Me-11F-Camptothecin) is a highly specialized drug-linker conjugate that plays a pivotal role in the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical composition, mechanism of action, and its application in the context of the ADC ZW251. The document delves into the preclinical data associated with ZW251, including in vitro cytotoxicity and in vivo efficacy, and outlines the experimental methodologies employed in these assessments. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this novel therapeutic agent.

Introduction

MC-GGFG-AM-(10Me-11F-Camptothecin) is a critical component in the synthesis of ZW251, an antibody-drug conjugate targeting Glypican-3 (GPC3).[1][2] GPC3 is a heparan sulfate proteoglycan that is overexpressed in a majority of hepatocellular carcinomas (HCC) with limited expression in normal adult tissues, making it an attractive target for targeted cancer therapy.[3][4]

The conjugate consists of two primary functional units:

-

The Payload: A novel, potent camptothecin-based topoisomerase I inhibitor, ZD06519 (10Me-11F-Camptothecin).[1][2]

-

The Linker: A cleavable linker system composed of maleimidocaproyl (MC), a tetrapeptide sequence glycyl-glycyl-phenylalanyl-glycyl (GGFG), and an aminomethyl (AM) self-immolative spacer.[1][2]

This sophisticated design allows for the stable conjugation of the cytotoxic payload to a monoclonal antibody and its subsequent controlled release within the target cancer cells.

Chemical Structure and Synthesis

The chemical structure of MC-GGFG-AM-(10Me-11F-Camptothecin) is designed for efficient conjugation and selective payload delivery. The maleimide group facilitates covalent attachment to the antibody, while the GGFG peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Following peptide cleavage, the aminomethyl spacer undergoes a self-immolative process to release the active 10Me-11F-Camptothecin payload.

While a detailed, step-by-step synthesis protocol for MC-GGFG-AM-(10Me-11F-Camptothecin) is not publicly available, its synthesis involves the multi-step assembly of the linker components and their subsequent conjugation to the camptothecin analog, ZD06519. An intermediate in this synthesis is 1-(2-Amino-4-fluoro-5-methylphenyl)-2-chloroethanone.

Mechanism of Action

The therapeutic activity of MC-GGFG-AM-(10Me-11F-Camptothecin) is realized through its incorporation into the ZW251 ADC. The mechanism can be dissected into several key stages:

-

Targeting and Binding: The antibody component of ZW251 selectively binds to GPC3 on the surface of HCC cells.[1][2]

-

Internalization: Upon binding, the ADC-GPC3 complex is internalized by the cancer cell via endocytosis.[1][2]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures into a lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the GGFG linker.[1][2]

-

Payload Release: The cleavage of the linker initiates the self-immolation of the aminomethyl spacer, releasing the active payload, ZD06519.

-

Topoisomerase I Inhibition: ZD06519, a camptothecin analog, exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, ZD06519 prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.

-

Bystander Effect: The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring GPC3-negative cancer cells, a phenomenon known as the bystander effect.[1][2][5]

Diagram: Mechanism of Action of ZW251 ADC

Preclinical Data

The efficacy of the MC-GGFG-AM-(10Me-11F-Camptothecin) conjugate is demonstrated through the preclinical performance of the ZW251 ADC.

Quantitative Data Summary

| Parameter | Value | Cell Lines / Models | Reference |

| In Vitro Potency (IC50) of ZD06519 | ~1 nM | Not specified | |

| ZW251 In Vivo Efficacy (Single Dose) | Antitumor activity in 5/6 CDX and 9/12 PDX HCC models | Various CDX and PDX models of HCC | [5] |

| >50% activity in 82% of tumors with high GPC3 expression (H-score>200) | HCC models | [5] | |

| >50% activity in 50% of tumors with low GPC3 expression (H-score<200) | HCC models | [5] | |

| ZW251 Tolerability (Repeat Dose) | Maximum Tolerated Dose (MTD) in non-human primates: 120 mg/kg | Non-human primates | [4][5][6] |

| ZW251 Drug-to-Antibody Ratio (DAR) | 4 | [5] |

Note: CDX = Cell-Derived Xenograft; PDX = Patient-Derived Xenograft; HCC = Hepatocellular Carcinoma; IC50 = half maximal inhibitory concentration; MTD = Maximum Tolerated Dose; DAR = Drug-to-Antibody Ratio.

GPC3 Signaling Pathway in HCC

GPC3 is known to modulate several key oncogenic signaling pathways in hepatocellular carcinoma, primarily the Wnt/β-catenin, Hedgehog, and Fibroblast Growth Factor (FGF) pathways. By targeting GPC3, ZW251 not only delivers a cytotoxic payload but may also interfere with these pro-tumorigenic signals.

Diagram: GPC3 Signaling Pathways in HCC

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize ADCs like ZW251.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Plate GPC3-positive and GPC3-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC (e.g., ZW251) and the free payload (ZD06519) in cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Protocol:

-

Cell Labeling: Label the GPC3-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the GPC3-positive cells.

-

Co-culture Seeding: Seed a mixed population of GPC3-positive and fluorescently labeled GPC3-negative cells in the same wells of a 96-well plate.

-

ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the GPC3-positive cells but has minimal direct effect on the GPC3-negative cells in monoculture.

-

Incubation: Incubate the plates for an appropriate duration (e.g., 96 hours).

-

Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled GPC3-negative cells in the co-culture compared to untreated co-culture controls and ADC-treated GPC3-negative monoculture controls. A significant reduction in the viability of the GPC3-negative cells in the co-culture indicates a bystander effect.

Diagram: In Vitro Bystander Effect Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]

- 3. zymeworks.com [zymeworks.com]

- 4. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference | Zymeworks Inc. [ir.zymeworks.com]

- 5. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]

- 6. targetedonc.com [targetedonc.com]

An In-depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin): Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-GGFG-AM-(10Me-11F-Camptothecin) is a highly specialized linker-payload conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). It serves as the cytotoxic component of the ADC ZW251, which targets the cell-surface glycoprotein Glypican-3 (GPC3), a promising target in hepatocellular carcinoma. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of MC-GGFG-AM-(10Me-11F-Camptothecin), intended to support researchers and professionals in the field of oncology and drug development.

Chemical Structure and Properties

MC-GGFG-AM-(10Me-11F-Camptothecin) is a complex molecule comprising three key components: a potent topoisomerase I inhibitor (10-methyl-11-fluoro-camptothecin), a cleavable peptide linker (GGFG), and a maleimide-aminomethyl (MC-AM) spacer for conjugation to a monoclonal antibody.

| Property | Value |

| Molecular Formula | C₅₁H₅₆FN₉O₁₄ |

| Molecular Weight | 1038.04 g/mol |

| SMILES | CC[C@@]1(c2cc3-c4c(Cn3c(=O)c2COC1=O)c(CNC(=O)OCCOCNC(=O)CNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN6C(=O)C=CC6=O)c7cc(C)c(cc7n4)F)O |

| Payload Potency | ~1 nmol/L[1][2][3][4] |

Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)

The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) is a multi-step process involving the separate synthesis of the camptothecin payload (also known as ZD06519) and the linker, followed by their conjugation. While a detailed, step-by-step protocol from a singular source is not publicly available, the general methodology can be inferred from related literature. The synthesis of ZD06519 is described in the supplementary data of the publication "Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates".[1][5][6][7]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the linker-payload conjugate.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic activity of MC-GGFG-AM-(10Me-11F-Camptothecin) is derived from its camptothecin payload, which is a potent inhibitor of topoisomerase I. This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.

Signaling Pathway of Topoisomerase I Inhibition:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZD06519 | ADC payload | Probechem Biochemicals [probechem.com]

- 4. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 5. inspiralis.com [inspiralis.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. aacrjournals.org [aacrjournals.org]

10Me-11F-Camptothecin: A Technical Guide to a Novel ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core properties of 10Me-11F-Camptothecin, a potent topoisomerase I inhibitor and a key component of next-generation antibody-drug conjugates (ADCs).

Introduction

10-Methyl-11-fluoro-camptothecin is a synthetic derivative of camptothecin, a natural cytotoxic alkaloid.[1][2] It belongs to a class of compounds that have demonstrated significant efficacy against a wide spectrum of tumors.[3] As an ADC payload, it is the core of the molecule ZD06519. This payload has been engineered for enhanced properties, including moderate potency, low hydrophobicity, and strong bystander activity, making it a promising agent in targeted cancer therapy.[4]

Physicochemical and Pharmacological Properties

While specific quantitative data for the free 10Me-11F-Camptothecin payload is not extensively published in the provided search results, the properties of the elaborated payload ZD06519, which incorporates this core, have been described. The selection of ZD06519 was based on a favorable balance of potency and physicochemical characteristics suitable for ADC development.

| Property | Description | Reference |

| Payload Name | ZD06519 | [4] |

| Core Structure | 10-Methyl-11-fluoro-camptothecin | [1][2] |

| Mechanism of Action | Topoisomerase I Inhibitor | [3][5] |

| In Vitro Potency | Moderate, with an IC50 of approximately 1 nmol/L for the free payload. | [4] |

| Hydrophobicity | Low, a desirable characteristic for ADC payloads to prevent aggregation and improve pharmacokinetics. | [4] |

| Bystander Activity | Strong, enabling the killing of neighboring antigen-negative tumor cells. | [4] |

| Plasma Stability | Robust, ensuring the integrity of the ADC until it reaches the target site. | [4] |

| ADC Conjugation | Forms high-monomeric ADC content, leading to a more homogeneous and well-defined therapeutic agent. | [4] |

Mechanism of Action

The primary molecular target of 10Me-11F-Camptothecin is the human DNA topoisomerase I (topo I) enzyme.[3] Topoisomerase I plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[5]

10Me-11F-Camptothecin inhibits topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA.[1][3][5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these cleavable complexes.[3][5] The collision of the DNA replication machinery with these stalled complexes during the S-phase of the cell cycle converts the single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[1][3][5]

Caption: Mechanism of action of 10Me-11F-Camptothecin.

Application in Antibody-Drug Conjugates

10Me-11F-Camptothecin, as the core of the ZD06519 payload, is utilized in the construction of ADCs. A notable example is ZW251, which targets human glypican-3 (GPC3).[6][7][8] In this context, the payload is attached to the antibody via a linker.

The linker system employed is MC-GGFG-AM, which consists of a maleimide anchor and a cleavable glycyl-glycyl-phenylalanyl-glycine (GGFG) peptide sequence with an aminomethyl (AM) spacer.[6][7] This linker is designed to be stable in circulation and release the active payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes. The released payload can then exert its cytotoxic effect. The bystander effect is facilitated by the cell permeability of the released payload, allowing it to diffuse into and kill adjacent tumor cells that may not express the target antigen.[6][7]

Caption: General workflow of an ADC utilizing 10Me-11F-Camptothecin.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of 10Me-11F-Camptothecin and its conjugates are proprietary and not fully disclosed in the public domain. However, based on standard methodologies for camptothecin analogs and ADCs, the following outlines key experimental approaches.

Synthesis of 10Me-11F-Camptothecin

The synthesis of novel camptothecin analogs typically involves multi-step organic chemistry procedures. For 10Me-11F-Camptothecin, this would likely start from a substituted quinoline precursor, followed by the construction of the pentacyclic core. The introduction of the methyl and fluoro groups at the 10 and 11 positions would be a key strategic step in the synthetic route.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the payload against various cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The payload is serially diluted to a range of concentrations and added to the cells.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

-

Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.

-

Topoisomerase I Inhibition Assay

-

Objective: To confirm the mechanism of action by measuring the inhibition of topoisomerase I activity.

-

Methodology:

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer is prepared.

-

Inhibitor Addition: The 10Me-11F-Camptothecin payload is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Termination: The reaction is stopped, and the protein is digested.

-

Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA.

-

ADC Formulation and Characterization

-

Objective: To conjugate the payload to an antibody and characterize the resulting ADC.

-

Methodology:

-

Antibody Modification: The antibody is partially reduced to generate free thiol groups for conjugation.

-

Conjugation: The linker-payload is reacted with the modified antibody.

-

Purification: The resulting ADC is purified to remove unconjugated payload and antibody.

-

Characterization: The ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity, often using techniques like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).

-

Conclusion

10Me-11F-Camptothecin is a promising ADC payload that leverages the potent anti-tumor activity of the camptothecin scaffold with optimized properties for targeted delivery. Its moderate potency, low hydrophobicity, and strong bystander effect contribute to a favorable therapeutic window. As a key component of ADCs like ZW251, it represents a significant advancement in the development of targeted therapies for cancer. Further research and clinical evaluation will continue to define its role in oncology.

References

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 2. Camptothecin [bionity.com]

- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]

- 8. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]

An In-depth Technical Guide to the Stability of the MC-GGFG-AM Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl-aminomethoxy (MC-GGFG-AM) cleavable linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Understanding the stability profile of this linker is paramount for the development of safe and effective ADC therapeutics.

Introduction to the MC-GGFG-AM Linker

The MC-GGFG-AM linker is a sophisticated, enzyme-cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. Its design ensures high stability in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization into target cancer cells, the linker is efficiently cleaved by specific lysosomal proteases, releasing the active payload.

The key components of the linker are:

-

MC (Maleimidocaproyl): A thiol-reactive moiety that facilitates covalent conjugation to cysteine residues on the antibody.

-

GGFG (Glycyl-Glycyl-Phenylalanyl-Glycyl): A tetrapeptide sequence specifically designed for recognition and cleavage by lysosomal proteases, primarily cathepsins.[1][2]

-

AM (Aminomethoxy): A self-immolative spacer that, following cleavage of the GGFG sequence, rapidly decomposes to release the unmodified payload.

Cleavage Mechanism and Intracellular Processing

The targeted release of the payload from an ADC utilizing the MC-GGFG-AM linker is a multi-step process that occurs within the target cancer cell.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization through receptor-mediated endocytosis.[3] The ADC is then trafficked through the endosomal-lysosomal pathway.[3][4] Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin L and to a lesser extent Cathepsin B, recognize and cleave the GGFG tetrapeptide sequence.[1][2] This cleavage event initiates the self-immolation of the aminomethoxy spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect. The GGFG linker is particularly responsive to cathepsin L, which can lead to the near-complete release of a DXd payload within 72 hours.[1]

Quantitative Stability Data

The stability of the MC-GGFG-AM linker is a critical determinant of an ADC's therapeutic index. High stability in plasma prevents premature payload release and associated systemic toxicity, while efficient cleavage within the tumor cell is necessary for efficacy.

Plasma Stability

The MC-GGFG-AM linker has demonstrated excellent stability in human plasma. This is a significant advantage over other cleavable linker types, such as acid-labile or glutathione-sensitive linkers, which can exhibit higher rates of premature cleavage in circulation.[1]

| ADC | Plasma Source | Incubation Time | Payload Release (%) | Reference |

| Trastuzumab deruxtecan (DS-8201a) | Human, Rat, Mouse | 21 days | 1-2% | [5] (from a 2023 publication) |

| GGFG-based ADC | Human | 28 days | No significant degradation | [6] |

| GGFG-based ADC | Mouse | 14 days | >95% loss of conjugated payload | [7] |

Note: The stability in mouse plasma can be lower due to the presence of certain carboxylesterases that can cleave peptide linkers.[3][7]

pH and Temperature Stability

While specific quantitative data on the stability of the MC-GGFG-AM linker across a wide range of pH and temperature conditions is limited in publicly available literature, peptide-based linkers are generally stable at physiological pH (7.4) and temperature (37°C), as evidenced by their high plasma stability. The primary mechanism of cleavage is enzymatic, which is highly dependent on the acidic pH of the lysosome (pH 4.5-5.0) for optimal cathepsin activity. One study on a novel pH-responsive linker showed it was stable for 24 hours at pH 7.4 and 6.6, with release occurring at pH 5.5.[8] This highlights the general principle of designing linkers to be stable at neutral pH and labile in acidic environments. The stability of the maleimide conjugation to the antibody can also be influenced by temperature and pH.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of the MC-GGFG-AM linker.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from various species to predict its in vivo behavior.

Methodology:

-

Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin, EDTA). Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

-

Incubation: Spike the ADC into the plasma at a predetermined concentration (e.g., 100 µg/mL). Incubate the mixture in a shaking water bath at 37°C.

-

Sampling: At designated time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots of the plasma/ADC mixture. Immediately quench any enzymatic activity by adding an appropriate solvent (e.g., acetonitrile) or by freezing at -80°C.

-

Sample Preparation for Analysis:

-

For LC-MS/MS analysis of free payload: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant for analysis.

-

For ELISA or LC-MS analysis of conjugated ADC: Use immunocapture to isolate the ADC from the plasma matrix. This can be achieved using magnetic beads coated with an anti-human IgG antibody.

-

-

Analysis:

-

LC-MS/MS: Quantify the concentration of released payload in the protein-precipitated supernatant using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

-

ELISA: Determine the concentration of total antibody and antibody-conjugated payload using a dual-antibody sandwich ELISA format.

-

Intact Mass Analysis (LC-MS): Determine the average drug-to-antibody ratio (DAR) of the immunocaptured ADC at each time point.

-

-

Data Interpretation: Calculate the percentage of payload released at each time point relative to the initial concentration. Plot the payload release or average DAR over time to determine the stability profile of the ADC.

In Vitro Enzymatic Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by the target enzymes and can be used to determine cleavage kinetics.

Methodology:

-

Reagents:

-

ADC with MC-GGFG-AM linker.

-

Recombinant human Cathepsin B or Cathepsin L.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT for enzyme activation).

-

-

Enzyme Activation: Pre-incubate the cathepsin enzyme in the assay buffer at 37°C for a specified time (e.g., 15 minutes) to ensure activation.

-

Cleavage Reaction: Initiate the reaction by adding the ADC to the activated enzyme solution. The final concentrations of the enzyme and ADC should be optimized for the specific assay.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points, take aliquots of the reaction and stop the cleavage by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).

-

Analysis: Analyze the samples using LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Conclusion

The MC-GGFG-AM cleavable linker is a robust and highly effective component for the construction of ADCs. Its high stability in systemic circulation, coupled with its efficient and specific cleavage by lysosomal proteases within target tumor cells, contributes to a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of the stability of ADCs incorporating this advanced linker system, which is crucial for the successful development of next-generation cancer therapeutics.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antibody-Drug Conjugate Linker-Payload: A Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and core attributes of MC-GGFG-AM-(10Me-11F-Camptothecin), a critical linker-payload component utilized in the development of advanced antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its synthesis, mechanism of action, and the preclinical data that underscore its therapeutic potential.

Introduction: The Strategic Design of a Novel Camptothecin-Based Linker-Payload

The pursuit of highly effective and tumor-selective cancer therapies has led to the ascendancy of antibody-drug conjugates. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergistic interplay of its three components: the antibody, the linker, and the cytotoxic payload.

MC-GGFG-AM-(10Me-11F-Camptothecin) is a sophisticated linker-payload conjugate designed for optimal performance within an ADC. It comprises a novel, potent camptothecin-based topoisomerase I inhibitor, ZD06519, attached to a cleavable linker system. This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin-cleavable tetrapeptide sequence (glycyl-glycyl-phenylalanyl-glycyl, GGFG), and a self-immolative p-aminobenzyl (PAB) spacer. This design ensures stability in circulation and facilitates the specific release of the cytotoxic payload within the tumor microenvironment.

This linker-payload is integral to the antibody-drug conjugate ZW251, which targets the oncofetal glycoprotein Glypican-3 (GPC3), a promising target in hepatocellular carcinoma (HCC) and other solid tumors.[1][2]

Core Components and Synthesis

The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) involves the preparation of the cytotoxic payload, ZD06519, and its subsequent conjugation to the MC-GGFG linker.

ZD06519: A Novel Topoisomerase I Inhibitor

ZD06519 is a potent analogue of camptothecin, a well-established topoisomerase I inhibitor.[3] The rationale behind the design of ZD06519 was to create a payload with moderate hydrophobicity, potent cytotoxicity, and a strong "bystander effect," allowing it to kill neighboring antigen-negative tumor cells upon release.[3][4]

Key Characteristics of ZD06519:

-

Mechanism of Action: Like other camptothecins, ZD06519 stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and subsequent apoptosis.

-

Potency: ZD06519 demonstrates significant potency with an IC50 of approximately 1 nM in vitro.[3][4]

The MC-GGFG-AM Linker: Ensuring Stability and Targeted Release

The linker system is designed for stability in the systemic circulation and for efficient cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.

-

Maleimidocaproyl (MC) group: Provides a reactive handle for covalent attachment to cysteine residues on the monoclonal antibody.

-

Gly-Gly-Phe-Gly (GGFG) tetrapeptide: A substrate for lysosomal proteases, ensuring that the payload is released primarily within the target cancer cells.

-

p-Aminobenzyl (PAB) self-immolative spacer: After enzymatic cleavage of the GGFG sequence, the PAB group spontaneously decomposes, releasing the unmodified active payload, ZD06519.

The synthesis of the MC-GGFG linker is a multi-step process involving standard peptide coupling reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the payload ZD06519 and the resulting ADC, ZW251.

| Compound | Assay | Result | Reference |

| ZD06519 | In vitro cytotoxicity (IC50) | ~1 nM | [3][4] |

| ADC | Target | In Vitro Potency (IC50) | Key In Vivo Finding | Reference |

| ZW251 | Glypican-3 (GPC3) | Potent and target-specific cytotoxicity in HCC cells | Robust tumor growth inhibition in CDX and PDX models of HCC | [1][2] |

Experimental Protocols

Synthesis of ZD06519 and MC-GGFG-AM-(10Me-11F-Camptothecin)

The synthesis of ZD06519 and its conjugation to the MC-GGFG linker involves proprietary multi-step organic chemistry procedures. For detailed synthetic schemes and characterization data, please refer to the primary literature.[3]

In Vitro Cytotoxicity Assay

The cytotoxic activity of ZD06519 and ZW251 is typically evaluated using a cell viability assay, such as the CellTiter-Glo® luminescent assay.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (ZD06519 or ZW251) for a specified period (e.g., 72-96 hours).

-

Viability Assessment: After the incubation period, CellTiter-Glo® reagent is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Bystander Effect Assay

The ability of the released payload to kill neighboring antigen-negative cells is a critical attribute for ADCs. This "bystander effect" can be assessed using a co-culture assay.

-

Cell Labeling: Antigen-positive (e.g., GPC3-positive) and antigen-negative (e.g., GPC3-negative) cell lines are differentially labeled with fluorescent proteins (e.g., GFP and RFP).

-

Co-culture: The labeled cell lines are co-cultured in the same well of a 96-well plate.

-

ADC Treatment: The co-culture is treated with the ADC (ZW251).

-

Imaging and Analysis: The viability of each cell population is monitored over time using high-content imaging. A decrease in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Xenograft Studies

The anti-tumor efficacy of ZW251 is evaluated in vivo using xenograft models.

-

Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor fragments (patient-derived xenografts, PDX).

-

Tumor Growth and Randomization: When tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

ADC Administration: ZW251 is administered intravenously at various dose levels and schedules.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Visualizations: Pathways and Workflows

Signaling Pathway

Mechanism of Action of ZD06519

Experimental Workflow: ADC Development

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of ZD06519, a novel camptothecin payload for antibody drug conjugates — Zymeworks [zymeworks.com]

- 4. mdpi.com [mdpi.com]

The Role of MC-GGFG-AM-(10Me-11F-Camptothecin) in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is being reshaped by the advancements in antibody-drug conjugate (ADC) technology. A critical component of an ADC's success lies in the synergistic interplay between its constituent parts: the monoclonal antibody, the cytotoxic payload, and the linker system. This technical guide provides an in-depth examination of a novel and promising drug-linker conjugate, MC-GGFG-AM-(10Me-11F-Camptothecin), and its role in the development of potent and specific ADCs. We will delve into the molecular architecture of this conjugate, its mechanism of action, and its application in the context of the glypican-3 (GPC3)-targeting ADC, ZW251. This guide will further present available preclinical data, detailed experimental protocols for the evaluation of such ADCs, and visual representations of key biological and experimental pathways.

Introduction to MC-GGFG-AM-(10Me-11F-Camptothecin)

The drug-linker conjugate MC-GGFG-AM-(10Me-11F-Camptothecin) represents a sophisticated approach to ADC design, integrating a potent novel camptothecin analog with a clinically validated linker system. This conjugate is a key component in the synthesis of ZW251, an ADC targeting GPC3, a cell-surface protein overexpressed in hepatocellular carcinoma (HCC) with minimal presence in normal adult tissues[1][2]. The careful engineering of this drug-linker aims to maximize tumor cell killing while minimizing systemic toxicity.

The conjugate is comprised of four key functional units:

-

MC (Maleimidocaproyl): This unit contains a maleimide group that serves as the reactive handle for conjugation to the antibody. It forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue on the monoclonal antibody, which is often introduced through genetic engineering or reduction of interchain disulfide bonds[3][].

-

GGFG (Glycyl-Glycyl-Phenylalanyl-Glycine): This tetrapeptide sequence constitutes a protease-cleavable linker. It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment and within cancer cells[5][6].

-

AM (Aminomethyl): This self-immolative spacer is crucial for the efficient release of the unmodified payload. Following the enzymatic cleavage of the GGFG linker, the aminomethyl group undergoes a spontaneous 1,6-elimination reaction, liberating the active cytotoxic drug[5][7].

-

10Me-11F-Camptothecin (ZD06519): This novel, potent derivative of camptothecin serves as the cytotoxic payload. Its modifications are designed to enhance its properties as an ADC payload, including moderate potency, low hydrophobicity, and a strong bystander effect[7][8].

Mechanism of Action

The efficacy of an ADC constructed with MC-GGFG-AM-(10Me-11F-Camptothecin) is contingent on a series of well-orchestrated molecular events, beginning with targeted delivery and culminating in cancer cell apoptosis.

Targeting, Internalization, and Payload Release

The journey of the ADC begins with the high-affinity binding of its monoclonal antibody component to the target antigen on the surface of a cancer cell (e.g., GPC3 for ZW251)[1][2]. This is followed by rapid internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis[2][9]. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of proteases lead to the cleavage of the GGFG linker. This enzymatic cleavage initiates the self-immolation of the aminomethyl spacer, resulting in the release of the active 10Me-11F-Camptothecin payload into the cytoplasm of the cancer cell[5][7].

Topoisomerase I Inhibition

Once released, 10Me-11F-Camptothecin, like other camptothecin analogs, exerts its cytotoxic effect by inhibiting topoisomerase I. This essential enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The payload stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis[10].

The Bystander Effect

A key feature of the ZD06519 payload is its ability to induce a bystander effect[5][8][9]. Due to its physicochemical properties, the released payload can diffuse across the cell membrane of the target cancer cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen[2][9]. The bystander-mediated killing of GPC3-negative cancer cells by ZW251 has been demonstrated in co-culture assays[8][11].

Quantitative Data

The following tables summarize the available quantitative data for the payload ZD06519 and the corresponding ADC, ZW251.

Table 1: In Vitro Potency of ZD06519 Payload

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| ZD06519 | Cell Viability | Not Specified | ~1 | [10][12] |

Note: Specific IC50 values for the ZW251 ADC in various hepatocellular carcinoma cell lines are not publicly available at this time, although it is described as having "potent and target-specific cytotoxicity" in HCC cells cultured as monolayers and 3D spheroids[1][2].

Table 2: In Vivo Efficacy of ZW251 (DAR=4) in Xenograft Models

| Model Type | GPC3 Expression | Dose (mg/kg) | Outcome | Reference |

| CDX | High & Low | 8 (single dose) | Antitumor activity in 5/6 models | [8][11] |

| PDX | High & Low | 8 (single dose) | Antitumor activity in 9/12 models | [8][11] |

| Hep3B CDX | High | 1-16 | Dose-dependent antitumor activity | [8][11] |

| LI1037 PDX | High | 1-16 | Dose-dependent antitumor activity | [8][11] |

Table 3: Tolerability of ZW251 in Non-Human Primates

| Species | Doses (mg/kg) | Outcome | Reference |

| Non-human primates | up to 120 | No mortality, no adverse clinical observations, no on-target toxicity | [8][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs utilizing the MC-GGFG-AM-(10Me-11F-Camptothecin) drug-linker. These are representative protocols and may require optimization for specific antibodies and cell lines.

Synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin)

The synthesis of this drug-linker conjugate is a multi-step process that is typically proprietary. However, the general synthetic strategy would involve:

-

Synthesis of the 10Me-11F-Camptothecin (ZD06519) payload: This involves the construction of the modified camptothecin core structure.

-

Synthesis of the MC-GGFG-AM linker: This entails the solid-phase or solution-phase synthesis of the GGFG tetrapeptide, followed by the attachment of the maleimidocaproyl (MC) group to the N-terminus and the aminomethyl (AM) self-immolative spacer to the C-terminus.

-

Conjugation of the payload to the linker: The final step is the covalent attachment of the ZD06519 payload to the AM spacer of the MC-GGFG-AM linker.

Antibody-Drug Conjugation

The following protocol describes the conjugation of the MC-GGFG-AM-(10Me-11F-Camptothecin) to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

MC-GGFG-AM-(10Me-11F-Camptothecin) dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a calculated molar excess of TCEP (typically 2-10 equivalents per antibody) to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Purification of Reduced Antibody:

-

Remove excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Add the dissolved MC-GGFG-AM-(10Me-11F-Camptothecin) to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and aggregated ADC by size exclusion chromatography or other suitable purification methods.

-

-

Characterization:

-

Determine the DAR, monomer content, and purity of the final ADC product using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cells in a dose-dependent manner[11][13][14].

Materials:

-

Target cancer cell line (e.g., GPC3-positive HCC cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC (e.g., ZW251) and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in culture medium.

-

Replace the existing medium in the wells with the ADC or control solutions.

-

Incubate the plate for 72-120 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.

-

Bystander Killing Assay (Co-culture Flow Cytometry)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells[15][16][17][18][19].

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent marker (e.g., GFP)

-

Co-culture medium

-

ADC and control antibody

-

Flow cytometer

-

Viability dye (e.g., Propidium Iodide)

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and fluorescently labeled Ag- cells at a defined ratio in culture plates.

-

-

ADC Treatment:

-

Treat the co-culture with the ADC or control antibody at a concentration that is cytotoxic to the Ag+ cells.

-

Incubate for a period sufficient to observe the bystander effect (e.g., 96 hours).

-

-

Cell Staining:

-

Harvest the cells and stain with a viability dye.

-

-

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer.

-

Gate on the fluorescently labeled Ag- cell population.

-

Quantify the percentage of viable and non-viable Ag- cells in the ADC-treated versus control wells.

-

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This biochemical assay confirms the mechanism of action of the released camptothecin payload[1][5][20][21][22].

Materials:

-

Supercoiled plasmid DNA

-

Recombinant human topoisomerase I

-

Assay buffer

-

Released payload (10Me-11F-Camptothecin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the payload.

-

-

Enzyme Addition:

-

Initiate the reaction by adding topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a protein denaturant and loading dye.

-

-

Agarose Gel Electrophoresis:

-

Run the reaction products on an agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization:

-

Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form in the presence of the payload.

-

Conclusion

The drug-linker conjugate MC-GGFG-AM-(10Me-11F-Camptothecin) is a testament to the rational design principles guiding modern ADC development. The combination of a potent, bystander-active camptothecin payload with a well-characterized, protease-cleavable linker system offers a promising platform for creating highly effective and targeted cancer therapies. The preclinical data for ZW251, an ADC built upon this technology, demonstrates robust anti-tumor activity and a favorable safety profile, underscoring the potential of this approach. As our understanding of tumor biology and ADC engineering continues to evolve, the development and application of sophisticated drug-linker technologies like MC-GGFG-AM-(10Me-11F-Camptothecin) will undoubtedly play a pivotal role in advancing the fight against cancer.

References

- 1. inspiralis.com [inspiralis.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. ZW-251 shows optimal balance between safety and breadth of antitumor activity in models of HCC | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. ZD06519 | ADC payload | Probechem Biochemicals [probechem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stemcell.com [stemcell.com]

- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 20. profoldin.com [profoldin.com]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Topoisomerase I Inhibition Assay of MC-GGFG-AM-(10Me-11F-Camptothecin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the topoisomerase I (Top1) inhibition assay as it pertains to MC-GGFG-AM-(10Me-11F-Camptothecin). This compound is a linker-payload conjugate, where the active component is the novel camptothecin-based Top1 inhibitor, ZD06519.[1][2][3][4][5][6] This document will detail the mechanism of action, provide structured data on the payload's activity, outline detailed experimental protocols for assessing Top1 inhibition, and present visual diagrams of the relevant pathways and workflows.

Introduction to MC-GGFG-AM-(10Me-11F-Camptothecin) and its Payload, ZD06519

MC-GGFG-AM-(10Me-11F-Camptothecin) is a crucial component in the synthesis of the antibody-drug conjugate (ADC) ZW251, which targets human GPC3.[2][3][4][5][6] The conjugate consists of a cleavable linker (MC-GGFG-AM) and the cytotoxic payload, ZD06519 (7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin)).[1][2] Upon internalization of the ADC by target cells, the linker is cleaved, releasing ZD06519 to exert its cytotoxic effects. ZD06519 is a potent camptothecin analogue that functions by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.[1][7]

Mechanism of Topoisomerase I Inhibition by Camptothecins

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the cleavable complex, where Top1 is linked to the 3'-end of the broken DNA strand. This allows the DNA to rotate and unwind, after which the enzyme re-ligates the nick.[8][9]

Camptothecin and its derivatives, including ZD06519, exert their cytotoxic effects by binding to this Top1-DNA covalent complex.[9][10][11] This binding stabilizes the complex, preventing the re-ligation of the DNA strand.[8][9][10] The persistence of these single-strand breaks is not in itself lethal. However, during the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized cleavable complexes leads to the conversion of single-strand breaks into irreversible double-strand breaks.[10][11][12] This significant DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[9][10]

Quantitative Data for ZD06519

The inhibitory activity of a compound against a specific target is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The payload ZD06519 has been demonstrated to be a potent inhibitor of Top1.

| Compound | Assay Type | IC50 Value | Cell Lines |

| ZD06519 | In vitro cell viability | ~1 nM | Various tumor cell lines[1][7][13][14] |

| Camptothecin (for reference) | Topoisomerase I inhibition | 679 nM | N/A[15] |

| Camptothecin (for reference) | Cell viability | 0.040 - 0.481 µM | Various TNBC cell lines[15] |

Experimental Protocol: Topoisomerase I Inhibition Assay

The following protocol is a generalized method for determining the inhibitory activity of compounds like ZD06519 on topoisomerase I. This assay is based on the relaxation of supercoiled plasmid DNA by the enzyme.

4.1. Materials and Reagents

-

Human Topoisomerase I (purified)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ZD06519 (or other camptothecin derivatives)

-

10x Topoisomerase I Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1 M KCl, 5 mM EDTA, 300 µg/mL BSA

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

DMSO (for dissolving the inhibitor)

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Gel electrophoresis system and power supply

-

UV transilluminator or other gel imaging system

4.2. Experimental Procedure

-

Preparation of Inhibitor Dilutions: Prepare a stock solution of ZD06519 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. A solvent control (DMSO only) must be included.

-

Reaction Setup: In microcentrifuge tubes on ice, prepare the following reaction mixtures (20 µL final volume):

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

200 ng of supercoiled plasmid DNA

-

Variable amount of ZD06519 dilution (or DMSO for control)

-

Purified Topoisomerase I (1-5 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).

-

Load the entire reaction mixture into the wells of the agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA migrates faster than relaxed DNA. In the absence of an inhibitor, Top1 will convert the supercoiled DNA to its relaxed form.

-

An effective inhibitor like ZD06519 will prevent this relaxation, resulting in a band corresponding to the supercoiled DNA.

-

The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software to determine the percentage of inhibition at each inhibitor concentration and subsequently calculate the IC50 value.

-

Visualizations

5.1. Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of ZD06519-mediated topoisomerase I inhibition and apoptosis induction.

5.2. Experimental Workflow for Topoisomerase I Inhibition Assay

Caption: Step-by-step workflow for the in vitro topoisomerase I inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]

- 3. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AffiNANOTECH® MC-GGFG-AM- (10Me-11F-Camptothecin) | AffiGEN [affinanotech.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Camptothecin - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]

Physicochemical Properties of MC-GGFG-AM-(10Me-11F-Camptothecin): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of MC-GGFG-AM-(10Me-11F-Camptothecin), a key linker-payload conjugate utilized in the synthesis of the antibody-drug conjugate (ADC), ZW251.[1][2][3][4] ZW251 is an ADC that targets the cell-surface oncofetal glycoprotein Glypican-3 (GPC3), which is frequently expressed in hepatocellular carcinoma (HCC).[1][5] The conjugate consists of a humanized IgG1 antibody linked to a novel camptothecin-based topoisomerase 1 inhibitor.[1][5]

This document details the available quantitative data, outlines relevant experimental protocols for characterization, and provides visualizations of the associated biological pathways and experimental workflows.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅₁H₅₆FN₉O₁₄ | PubChem[6][7] |

| Molecular Weight | 1038.04 g/mol | PubChem, Multiple Vendors[6][7][8] |

| Solubility | 100 mg/mL in DMSO (requires sonication) | GlpBio[8] |

| Lipophilicity (XLogP3) | -0.1 | PubChem (Computed)[6] |

| Storage Conditions | -20°C, sealed, away from moisture and light | GlpBio[8] |

Mechanism of Action and Linker Cleavage

The therapeutic efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage to release the cytotoxic payload within the target cancer cells. MC-GGFG-AM-(10Me-11F-Camptothecin) employs a well-characterized tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal proteases.

Topoisomerase I Inhibition by the Camptothecin Payload

The payload of this conjugate is a derivative of camptothecin, a potent inhibitor of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The camptothecin analog binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with this ternary complex, ultimately inducing apoptosis.

Caption: Mechanism of Topoisomerase I inhibition.

Enzymatic Cleavage of the GGFG Linker

The GGFG tetrapeptide linker is designed for selective cleavage within the lysosomal compartment of cancer cells, where specific proteases, such as cathepsins, are abundant.[9][10][11][12] This enzymatic cleavage releases the aminomethyl-activated camptothecin payload. The stability of the GGFG linker in systemic circulation is a key advantage, minimizing premature drug release and associated off-target toxicity.[9]

Caption: Enzymatic cleavage of the GGFG linker.

Experimental Protocols

Detailed experimental protocols for the characterization of MC-GGFG-AM-(10Me-11F-Camptothecin) are not publicly available. However, standard methodologies for similar linker-payload conjugates can be adapted.

Determination of Aqueous Solubility

A standard method for determining aqueous solubility is the shake-flask method followed by quantification.

-

Preparation of Saturated Solution: An excess amount of MC-GGFG-AM-(10Me-11F-Camptothecin) is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

-

Equilibration: The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid material from the supernatant.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in mg/mL or µg/mL.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a critical parameter for predicting a molecule's ability to cross cell membranes.

-

System Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4) is prepared and pre-saturated with each other.

-

Compound Addition: A known amount of MC-GGFG-AM-(10Me-11F-Camptothecin) is dissolved in one of the phases.

-

Partitioning: The two phases are mixed vigorously for a set period to allow for the partitioning of the compound between the aqueous and organic layers.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for physicochemical analysis.

Stability Assessment

The stability of the linker-payload conjugate is crucial for the overall stability and efficacy of the ADC.

-

Incubation: Solutions of MC-GGFG-AM-(10Me-11F-Camptothecin) are prepared in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) and incubated at various temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: The samples are analyzed by a stability-indicating method, typically RP-HPLC or LC-MS, to monitor the degradation of the parent compound and the appearance of any degradation products.

-

Data Analysis: The percentage of the remaining intact conjugate is plotted against time to determine the degradation kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. MC-GGFG-AM-(10Me-11F-Camptothecin) - Ace Therapeutics [acetherapeutics.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. zymeworks.com [zymeworks.com]

- 6. MC-GGFG-AM-(10Me-11F-Camptothecin) | C51H56FN9O14 | CID 166138783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. MC-GGFG-AM-(10Me-11F-Camptothecin)| CAS NO:2873460-70-7| GlpBio [glpbio.cn]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to MC-GGFG-AM-(10Me-11F-Camptothecin) for GPC3-Targeting ADCs

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the linker-payload conjugate, MC-GGFG-AM-(10Me-11F-Camptothecin), and its application in the development of ZW251, a first-in-class antibody-drug conjugate (ADC) targeting Glypican-3 (GPC3) for the treatment of hepatocellular carcinoma (HCC) and other GPC3-expressing solid tumors.

Introduction: GPC3 as a Prime Target for ADC Therapy

Glypican-3 (GPC3) is a cell-surface heparan sulfate proteoglycan that is highly expressed in the majority of HCC cases (over 75%) while having minimal presence in healthy adult tissues.[1][2] Its role in modulating oncogenic signaling pathways, such as Wnt/β-catenin, makes it an ideal target for directed cancer therapies.[3] Antibody-drug conjugates leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity. The GPC3-targeting ADC, ZW251, utilizes a novel camptothecin-based payload to achieve potent anti-tumor activity.[2]

The ZW251 ADC Construct

ZW251 is a precisely engineered ADC comprising three core components: a GPC3-targeting antibody, a cleavable linker system, and a potent topoisomerase I inhibitor payload.[2][4]

-

Antibody: A humanized IgG1 monoclonal antibody designed for high-affinity binding to both human and cynomolgus monkey GPC3.[2]

-

Linker: The MC-GGFG-AM linker is a multi-part system designed for stability in circulation and efficient payload release within the target cell.

-

MC (Maleimide Caproyl): Provides a stable covalent attachment point to the antibody via cysteine residues.

-

GGFG (Glycyl-Glycyl-Phenylalanyl-Glycine): A peptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[2][5]

-

AM (Aminomethyl): A self-immolative spacer that ensures the payload is released in its active form after the GGFG sequence is cleaved.[2][5]

-

-

Payload: ZD06519, a novel and potent derivative of camptothecin (10-Methyl-11-Fluoro-Camptothecin), which functions as a topoisomerase I inhibitor.[2] The selected drug-to-antibody ratio (DAR) for clinical development is four, which provides an optimal balance between efficacy and tolerability.[1][4]

Mechanism of Action

The therapeutic activity of ZW251 is a multi-step process that ensures targeted cell killing.

-

Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to GPC3 on the surface of tumor cells.[2]

-

Lysosomal Trafficking: Following binding, the ADC-GPC3 complex is internalized via endocytosis and trafficked to the lysosome.[3][4]

-

Payload Release: Inside the acidic environment of the lysosome, proteases cleave the GGFG linker, releasing the ZD06519 payload.[2][5]

-

Topoisomerase I Inhibition: The released payload diffuses into the nucleus and binds to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks generated during DNA replication.

-

Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).[3]

-

Bystander Effect: The membrane-permeable nature of the camptothecin payload allows it to diffuse out of the target cell and kill neighboring GPC3-negative tumor cells, a critical feature for treating heterogeneous tumors.[5]

GPC3 Signaling Context

GPC3 is known to act as a co-receptor for Wnt ligands, facilitating their interaction with the Frizzled (FZD) receptor. This interaction promotes the canonical Wnt/β-catenin signaling pathway, which is a key driver of cell proliferation in HCC. By targeting GPC3, ADCs not only deliver a cytotoxic payload but also bind to a protein that is functionally involved in tumor growth.[3]

Preclinical Data Summary

ZW251 has demonstrated potent and specific anti-tumor activity in a comprehensive suite of preclinical studies.

Table 1: In Vitro Binding Affinity of ZW251 Antibody

| Target | Assay | Result (EC50) | Reference |

|---|---|---|---|

| Human GPC3 | Flow Cytometry (CHO cells) | 0.20 nM | [3] |

| Cynomolgus GPC3 | Flow Cytometry (CHO cells) | 0.39 nM |[3] |

Table 2: Representative In Vitro Cytotoxicity of ZW251 ADC

| Cell Line | GPC3 Expression | Assay Type | Result | Reference |

|---|---|---|---|---|

| HepG2 | Positive | 3D Spheroid | Potent Cytotoxicity | [3][5] |

| JHH-5 | Positive | 3D Spheroid | Potent Cytotoxicity | [3] |

| SNU-601 | Negative | Monolayer | No significant cytotoxicity | [3][5] |

| SNU-601 (co-cultured with HepG2) | N/A (Bystander) | Co-culture | Effective cell killing |[5] |

Table 3: Summary of In Vivo Antitumor Efficacy (Single 8 mg/kg Dose)

| Model Type | GPC3 H-Score | % of Models with >50% Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| CDX & PDX | High (>200) | 82% | [5] |

| CDX & PDX | Low (<200) | 50% |[5] |

Table 4: Non-Human Primate (NHP) Toxicology Summary

| ZW251 Formulation | Maximum Tolerated Dose | Key Findings | Reference |

|---|---|---|---|

| DAR 4 | 120 mg/kg (repeat dose) | Favorable tolerability, no mortality or on-target toxicity observed. | [1][5] |

| DAR 8 | 60 mg/kg (repeat dose) | Well-tolerated. |[3] |

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (3D Spheroid Model)

This assay measures the dose-dependent cytotoxic effect of the ADC on tumor cells grown in a three-dimensional culture, which more closely mimics a solid tumor microenvironment.

Methodology:

-

Cell Seeding: Seed GPC3-positive (e.g., HepG2) and GPC3-negative (e.g., SNU-601) cells in ultra-low attachment 96-well plates to allow for spheroid formation.

-

ADC Treatment: After 48-72 hours, treat the established spheroids with a serial dilution of ZW251 or a non-targeting control ADC.

-

Incubation: Incubate the plates for 4-5 days to allow for ADC-mediated cytotoxicity.

-

Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.

Protocol: In Vitro Bystander Effect Assay (Co-culture Model)

This assay evaluates the ability of the ADC's payload to kill adjacent antigen-negative cells after being released from a targeted antigen-positive cell.

Methodology:

-

Cell Preparation: Label GPC3-negative "bystander" cells (e.g., SNU-601) with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-culture Seeding: Seed a mixed population of unlabeled GPC3-positive "target" cells (e.g., HepG2) and fluorescently-labeled GPC3-negative cells in the same well. As a control, seed the GPC3-negative cells in monoculture.

-

ADC Treatment: Treat the co-culture and monoculture wells with a fixed, clinically relevant concentration of ZW251 (e.g., 1 nM).[4]

-

Incubation: Incubate the plates for 4 days.

-

Viability Assessment: Use flow cytometry to distinguish the cell populations. Quantify the viability of the fluorescent GPC3-negative cells in both the co-culture and monoculture conditions.

-

Data Analysis: A significant decrease in the viability of GPC3-negative cells only in the co-culture condition demonstrates a bystander effect.

Protocol: In Vivo Efficacy Assessment (Xenograft Model)

This protocol assesses the anti-tumor activity of the ADC in a living organism using either cell line-derived (CDX) or patient-derived (PDX) tumor models.

Methodology:

-

Tumor Implantation: Subcutaneously implant human HCC cells (e.g., Hep3B) or PDX tissue fragments into immunocompromised mice (e.g., BALB/c nude).

-

Tumor Growth: Allow tumors to grow to a specified volume (e.g., 150-200 mm³).[3]

-

Treatment Administration: Randomize mice into treatment groups. Administer a single intravenous (IV) dose of ZW251 (e.g., 8 mg/kg) or a vehicle control.[3][5]

-

Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint Analysis: Continue monitoring until tumors in the control group reach a predetermined endpoint size. Calculate the percent tumor growth inhibition (%TGI) at a defined time point (e.g., Day 21) using the formula: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

References

- 1. Zymeworks Announces FDA Clearance of Investigational New Drug Application for ZW251, a Novel Glypican 3-Targeted Topoisomerase 1 Inhibitor Antibody-Drug Conjugate | Zymeworks Inc. [ir.zymeworks.com]

- 2. researchgate.net [researchgate.net]